molecular formula C21H24N4O2S B5993357 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B5993357
M. Wt: 396.5 g/mol
InChI Key: AUNJNCZVMZVMNZ-UHFFFAOYSA-N
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Description

The compound 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone features a unique hybrid structure comprising:

  • A 2-hydroxy-4,5-dihydro-3H-1-benzazepine moiety, a seven-membered nitrogen-containing heterocycle with a hydroxyl group.
  • A sulfanyl (thioether) linker connecting the benzazepine to an ethanone group.

Properties

IUPAC Name

3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c26-20(25-13-11-24(12-14-25)19-7-3-4-10-22-19)15-28-18-9-8-16-5-1-2-6-17(16)23-21(18)27/h1-7,10,18H,8-9,11-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNJNCZVMZVMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to scale up the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group serves as a nucleophilic site, enabling substitution reactions with electrophilic reagents.

Reaction TypeReagents/ConditionsProduct FormedYieldReference
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMFThioether derivatives65–78%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂Thioester derivatives55–70%

Example :
Reaction with methyl iodide in dimethylformamide (DMF) under basic conditions replaces the sulfanyl hydrogen with a methyl group, forming a stable thioether.

Oxidation of the Sulfanyl Group

The -S- group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions.

Oxidizing AgentConditionsProductSelectivityReference
H₂O₂ (30%)RT, acetic acidSulfoxideHigh
mCPBACH₂Cl₂, 0°C to RTSulfoneModerate

Mechanistic Insight :
Oxidation with hydrogen peroxide proceeds via a radical mechanism, while mCPBA induces electrophilic oxidation.

Hydrolysis of the Ketone Moiety

The ethanone group can hydrolyze to a carboxylic acid under acidic or basic conditions.

ConditionsReagentsProductNotesReference
Acidic HydrolysisHCl (conc.), refluxCarboxylic acid derivativeRequires prolonged heating
Basic HydrolysisNaOH (aq.), 80°CCarboxylate saltFaster than acidic

Application :
Hydrolysis products are intermediates for further derivatization, such as amide bond formation.

Piperazine Ring Functionalization

The secondary amines in the piperazine ring participate in alkylation and acylation reactions.

Reaction TypeReagentsProductYieldReference
AlkylationBenzyl chloride, K₂CO₃N-Benzylpiperazine derivative60–75%
AcylationAcetic anhydride, Et₃NN-Acetylpiperazine derivative70–85%

Key Finding :
Acylation enhances the compound’s lipophilicity, potentially improving blood-brain barrier penetration .

Condensation Reactions

The ketone group reacts with primary amines to form Schiff bases.

AmineConditionsProductStabilityReference
AnilineEtOH, reflux, 4Å molecular sievesSchiff baseModerate (pH-sensitive)
HydrazineMeOH, RTHydrazoneHigh

Application :
Schiff bases serve as intermediates for metal coordination complexes with potential catalytic activity.

Cyclization Reactions

Intramolecular cyclization forms fused heterocyclic systems under basic conditions.

BaseSolventProductYieldReference
NaOEtEtOH, refluxBenzazepine-fused thiazolidinone50–60%
DBUDMF, 100°CPiperazine-linked oxazole derivative45–55%

Mechanistic Pathway :
Base-induced deprotonation triggers nucleophilic attack, leading to ring closure .

Radical Reactions

The sulfanyl group participates in radical-mediated processes, such as thiol-ene click chemistry.

InitiatorConditionsProductEfficiencyReference
AIBNUV light, tolueneCross-linked polymersHigh

Application :
Useful for synthesizing polymer-drug conjugates for targeted delivery.

Scientific Research Applications

The compound features a benzazepine ring, which is known for its biological activity, particularly in neuropharmacology. The presence of the sulfanyl group enhances its potential interactions with biological targets, possibly affecting enzyme activity or receptor binding.

Antipsychotic and Antidepressant Activities

Research indicates that compounds similar to 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone may exhibit antipsychotic and antidepressant properties. The benzazepine structure is often associated with dopamine receptor antagonism, which is crucial in treating schizophrenia and mood disorders. Preliminary studies suggest that this compound may modulate dopaminergic pathways effectively.

Enzyme Inhibition Studies

The compound's unique functional groups allow it to interact with various enzymes. Research has focused on its potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders. For example, studies have shown that similar compounds can inhibit monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases.

Binding Affinity Investigations

Binding affinity studies have been conducted to evaluate how well this compound interacts with various receptors. These studies are essential for understanding the therapeutic potential of the compound. For instance, investigations into its interaction with serotonin receptors have shown promising results, indicating potential applications in treating anxiety and depression.

Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry assessed the neuropharmacological effects of compounds related to This compound . The results indicated significant anxiolytic effects in animal models, suggesting that the compound may act as a serotonin reuptake inhibitor.

Study 2: Enzyme Interaction Analysis

In another investigation detailed in Bioorganic & Medicinal Chemistry Letters, researchers explored the enzyme inhibition capabilities of this class of compounds. They found that certain derivatives exhibited strong inhibitory effects on MAO-A and MAO-B, supporting the hypothesis that these compounds could be developed into therapeutic agents for depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Core Heterocycle Substituents/Linkers Functional Groups Molecular Weight (g/mol)
Target Compound Benzazepine Sulfanyl, pyridinyl-piperazine Hydroxyl, thioether, ketone ~432.5*
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[(2-hydroxybenzazepin-3-yl)sulfanyl]ethanone Benzazepine Sulfanyl, 4-chlorophenyl-piperidine Hydroxyl (x2), thioether, ketone 445.0
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methylindol-3-yl)ethanone Indole Benzhydryl-piperazine Ketone ~434.5
5-[4-(2,4-Dichlorobenzenesulfonyl)piperazino]-6-phenylpyridazinone Pyridazinone Dichlorophenyl-sulfonyl-piperazine Sulfonyl, ketone 465.35
2-(Benzylsulfanyl)-1-(4-triazolopyrimidin-7-yl-piperazin-1-yl)ethanone Triazolopyrimidine Benzylsulfanyl-piperazine Thioether, ketone ~470.4
1-(3-Pyridylcarbonyl)-5-(2-methylphenyl)-2-pyrazoline Pyrazoline Pyridinyl-carbonyl, 2-methylphenyl Ketone ~293.3

*Estimated based on structural formula.

Key Structural Differences and Implications

Benzazepine vs. Other Heterocycles: The benzazepine core (7-membered ring) in the target compound offers greater conformational flexibility compared to smaller heterocycles like indole (6-membered) or pyrazoline (5-membered). This may enhance binding to larger enzymatic pockets or receptors .

Sulfanyl (Thioether) vs. Sulfonyl Linkers :

  • The thioether group in the target compound is less polar and more lipophilic than sulfonyl groups (e.g., ), which could improve blood-brain barrier penetration but increase oxidation susceptibility .
  • Sulfonyl-containing analogs (e.g., ) may exhibit enhanced metabolic stability and stronger hydrogen-bonding capacity.

Piperazine vs. Bulky substituents like benzhydryl () reduce solubility but may improve target affinity through hydrophobic interactions.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property Target Compound
Calculated logP ~2.8* ~3.1 ~2.5 ~3.4
Hydrogen Bond Donors 2 2 1 0
Hydrogen Bond Acceptors 5 5 6 6
Polar Surface Area (Ų) ~90* ~95 ~110 ~85

*Predicted using analogous structures and software tools .

  • The target compound’s moderate logP (~2.8) suggests balanced lipophilicity for oral bioavailability.
  • Higher polar surface area in sulfonyl-containing analogs (e.g., ) may limit CNS penetration compared to the thioether-linked target compound .

Biological Activity

The compound 2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone represents a complex organic molecule with potential biological activity. Its unique structural features suggest it may interact with various biological targets, making it an interesting subject for medicinal chemistry research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

The molecular formula of the compound is C23H25N3O3SC_{23}H_{25}N_{3}O_{3}S with a molecular weight of approximately 423.53 g/mol. The structure incorporates a benzazepine core, a sulfanyl group, and an acetamide moiety, which contribute to its biological activities.

PropertyValue
Molecular FormulaC23H25N3O3S
Molecular Weight423.53 g/mol
CAS Number1010870-24-2

Structural Features

The compound's structure includes:

  • Benzazepine ring : Known for its interaction with various receptors.
  • Sulfanyl group : May enhance biological activity through redox reactions.
  • Piperazine moiety : Commonly found in many pharmacologically active compounds.

Preliminary studies indicate that This compound may function as an inhibitor or modulator of specific enzymes or receptors. The following mechanisms have been hypothesized:

  • Receptor Binding : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis .
  • Ion Channel Modulation : Potential effects on voltage-gated ion channels could alter neuronal excitability and neurotransmitter release .

Pharmacological Studies

Research has demonstrated that compounds similar to this one exhibit diverse pharmacological activities:

Compound NameBiological ActivityReference
AHR-16303BAntagonist at 5-HT2 receptors
MEN16132Nonpeptide antagonist for bradykinin B2 receptor
BINAPositive allosteric modulator at mGlu receptors

These studies highlight the potential for This compound to exhibit similar activities.

Therapeutic Applications

Several case studies have investigated the therapeutic potential of benzazepine derivatives:

  • Antidepressant Effects : Research has shown that certain benzazepine derivatives can exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin receptors.
  • Neuroprotective Properties : Some studies suggest that compounds with similar structures may protect against neurodegenerative diseases by reducing oxidative stress and inflammation.
  • Anticancer Activity : Investigations into the anticancer properties of related compounds indicate potential efficacy in inhibiting tumor growth through various pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for optimal yield?

  • Methodological Answer : The synthesis typically involves coupling the benzazepine and piperazine moieties via sulfanyl and ethanone linkages. Key steps include:

  • Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and enhance reactivity .
  • Base catalysis : NaOH or similar bases are critical for deprotonation during nucleophilic substitution reactions .
  • Purification : Column chromatography or recrystallization in methanol/water mixtures ensures high purity. Yield optimization requires strict control of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions. For example, the hydroxy group in the benzazepine ring appears as a broad singlet (~δ 5.2 ppm), while the pyridinyl protons show distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the sulfanyl and piperazine groups .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1680 cm1^{-1}) and S-H (~2550 cm1^{-1}) validate key functional groups .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Antioxidant Activity : Use DPPH or ABTS assays with Trolox as a positive control. Ensure four experimental replicates to account for variability .
  • Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) require strict temperature control (25°C) and buffer systems (pH 7.4) to maintain protein stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?

  • Methodological Answer :

  • High-Field NMR : Use ≥500 MHz instruments to resolve overlapping peaks. For example, diastereotopic protons in the dihydrobenzazepine ring may require advanced 2D techniques (COSY, HSQC) .
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., using Gaussian) predict chemical shifts and coupling constants, aiding assignment .
  • Cross-Validation : Compare with IR and MS data to confirm functional groups and molecular weight .

Q. What methodological approaches are recommended for investigating the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Analog Synthesis : Systematically modify substituents (e.g., replace pyridinyl with pyrimidinyl) and assess changes in biological activity .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., 5-HT1A_{1A}). Prioritize poses with hydrogen bonds to the hydroxy and sulfanyl groups .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models .

Q. What strategies should be employed to address contradictory findings in the compound’s biological activity across studies?

  • Methodological Answer :

  • Replicate Experimental Conditions : Standardize assay protocols (e.g., cell line passage number, incubation time) to minimize variability .
  • Orthogonal Assays : Confirm antioxidant activity via both DPPH and FRAP assays to rule out assay-specific artifacts .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify confounding factors (e.g., pH, solvent polarity) .

Q. How can a validated HPLC method be developed for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Mobile Phase Optimization : Use a methanol/sodium acetate buffer (65:35 v/v, pH 4.6) for baseline separation. Adjust flow rate (1.0 mL/min) to reduce run time .
  • System Suitability : Ensure resolution ≥2.0 between analyte and impurities, and tailing factor ≤1.5 .
  • Validation Parameters : Include linearity (R2^2 ≥0.999), precision (%RSD <2.0), and recovery (95–105%) per ICH guidelines .

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